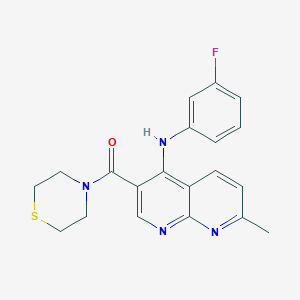

N-(3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

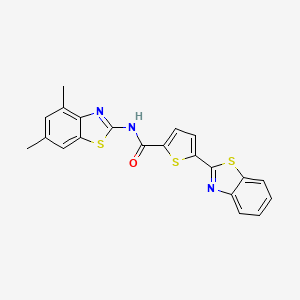

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a naphthyridinyl group, and a thiomorpholino group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and naphthyridinyl groups are aromatic, which means they contain a ring of atoms with delocalized electrons. The amino group (-NH2) is a basic functional group that can participate in hydrogen bonding. The thiomorpholino group contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the amino group could participate in reactions with acids to form amides, while the fluorophenyl group could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Compounds with structures similar to "(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone" have been synthesized and evaluated for their antitumor activities. For instance, derivatives of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2, indicating their potential as anticancer agents (Tang & Fu, 2018).

Photophysical Properties and Material Science

In the realm of materials science, compounds structurally related to "(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone" have been investigated for their electroluminescent properties. For example, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands have been characterized for their use in organic light-emitting diodes (OLEDs), showcasing their application in developing efficient red emission devices with potential use in display and lighting technologies (Kang et al., 2011).

Novel Synthesis Methods and Chemical Analysis

Research has also focused on developing novel synthesis methods for related compounds. For example, highly efficient and environmentally friendly synthetic pathways have been developed for the creation of naphthyridine and quinolone derivatives, demonstrating advances in green chemistry and synthetic efficiency (Jing et al., 2018). Furthermore, novel fluorophores derived from related compounds have been explored for their strong fluorescence in a wide pH range, offering new tools for biomedical analysis and imaging (Hirano et al., 2004).

Antibacterial Applications

Some derivatives exhibit potent antibacterial activities, significantly more effective against certain strains of bacteria than traditional antibiotics, highlighting their potential in addressing antibiotic resistance (Kuramoto et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .

Propiedades

IUPAC Name |

[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUWIRSNQORSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(2,5-dimethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2940059.png)

![(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide](/img/structure/B2940070.png)

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940081.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)